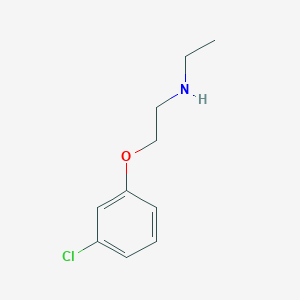

2-(3-Chlorophenoxy)-N-ethylethanamine

Description

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMVOFNZKPQLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651116 | |

| Record name | 2-(3-Chlorophenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-34-1 | |

| Record name | 2-(3-Chlorophenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(3-Chlorophenoxy)-N-ethylethanamine, a key intermediate in various research and development applications. This document details established synthetic routes, provides model experimental protocols, and presents relevant chemical data to support advanced research and process development.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is a substituted phenoxyethylamine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. This guide focuses on the practical synthesis of this molecule, emphasizing reproducible and scalable methods.

Primary Synthesis Pathways

The synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine is most effectively achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with an alkyl halide. Two primary routes are proposed, differing in the sequence of ether formation and amination steps.

Route A: Two-Step Synthesis via a Halogenated Ether Intermediate

This pathway involves the initial formation of an ether linkage, followed by nucleophilic substitution with ethylamine.

-

Step 1: Ether Formation. 3-Chlorophenol is reacted with a dihaloalkane, such as 1-bromo-2-chloroethane, in the presence of a base to form the intermediate, 1-(2-bromoethoxy)-3-chlorobenzene.

-

Step 2: Amination. The resulting halogenated ether is then treated with ethylamine to yield the final product.

Route B: One-Step Synthesis (Direct Williamson Ether Synthesis)

This more direct approach involves the reaction of the pre-formed sodium salt of 3-chlorophenol with an N-substituted haloamine.

-

Step 1: Deprotonation. 3-Chlorophenol is deprotonated with a strong base, typically sodium hydroxide or sodium hydride, to form sodium 3-chlorophenoxide.

-

Step 2: Nucleophilic Substitution. The phenoxide then acts as a nucleophile, attacking 2-chloro-N-ethylethanamine (or its hydrochloride salt) to form the target molecule.

The following diagrams illustrate these synthetic strategies.

Caption: Proposed synthetic pathways for 2-(3-Chlorophenoxy)-N-ethylethanamine.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine. These protocols are based on established procedures for analogous compounds and are designed to be adaptable for laboratory-scale synthesis.

Route A: Two-Step Synthesis

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

-

Reagents and Setup:

-

3-Chlorophenol (1.0 eq)

-

1-Bromo-2-chloroethane (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone (as solvent)

-

A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

-

Procedure:

-

To the round-bottom flask, add 3-chlorophenol, acetone, and potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromo-2-chloroethane to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude 1-(2-bromoethoxy)-3-chlorobenzene by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

-

Reagents and Setup:

-

1-(2-Bromoethoxy)-3-chlorobenzene (1.0 eq)

-

Ethylamine (aqueous solution, e.g., 70%, or condensed gas) (excess, >3 eq)

-

Ethanol (as solvent)

-

A sealed pressure vessel or a round-bottom flask with a dry-ice condenser.

-

-

Procedure:

-

In the reaction vessel, dissolve 1-(2-bromoethoxy)-3-chlorobenzene in ethanol.

-

Cool the solution in an ice bath and add the excess ethylamine.

-

Seal the vessel and heat the mixture to 50-70 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the solvent and excess ethylamine under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by vacuum distillation or column chromatography to obtain pure 2-(3-Chlorophenoxy)-N-ethylethanamine.

-

Route B: One-Step Synthesis

-

Reagents and Setup:

-

3-Chlorophenol (1.0 eq)

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH) (1.1 eq)

-

2-Chloro-N-ethylethanamine hydrochloride (1.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (as solvent)

-

A round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

-

Procedure:

-

To a solution of 3-chlorophenol in DMF under a nitrogen atmosphere, add sodium hydroxide or sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phenoxide.

-

Add 2-chloro-N-ethylethanamine hydrochloride to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the expected product.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | 214 |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.42 | 107 |

| Ethylamine | C₂H₇N | 45.08 | 16.6 |

| 2-Chloro-N-ethylethanamine HCl | C₄H₁₁Cl₂N | 144.04 | N/A (solid) |

| 2-(3-Chlorophenoxy)-N-ethylethanamine | C₁₀H₁₄ClNO | 200.68 | Predicted: ~130-140 (at reduced pressure) |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |

| A | 3-Chlorophenol, 1-Bromo-2-chloroethane, Ethylamine | Acetone, Ethanol | Reflux, 50-70 | 24-48 (total) | 50-70% |

| B | 3-Chlorophenol, NaOH, 2-Chloro-N-ethylethanamine HCl | DMF | 80-100 | 6-12 | 60-80% |

Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of 2-(3-Chlorophenoxy)-N-ethylethanamine is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This guide outlines two robust and adaptable synthetic pathways for 2-(3-Chlorophenoxy)-N-ethylethanamine. Route B, the one-step Williamson ether synthesis, is generally preferred for its efficiency and potentially higher yields. The provided experimental protocols and data serve as a valuable resource for researchers in the planning and execution of this synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity final product. Further optimization of these protocols may be necessary to achieve desired yields and purity for specific applications.

Technical Guide: Physicochemical Properties of 2-(3-Chlorophenoxy)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Chlorophenoxy)-N-ethylethanamine. Due to a lack of available experimental data for this specific secondary amine, this document presents calculated properties, data from the closely related primary amine analogue, 2-(3-Chlorophenoxy)ethylamine, and comprehensive experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and development of related compounds.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is a secondary amine derivative of the aryloxyethylamine class. Compounds in this class are of interest in medicinal chemistry and materials science due to their structural motifs which can interact with various biological targets. A thorough understanding of the physicochemical properties of a compound is fundamental for its development, influencing aspects such as its formulation, bioavailability, and interaction with biological systems. This document outlines the known and predicted properties of 2-(3-Chlorophenoxy)-N-ethylethanamine and provides standardized protocols for their experimental verification.

Chemical Structure and Identity

-

IUPAC Name: 2-(3-Chlorophenoxy)-N-ethylethanamine

-

Molecular Formula: C₁₀H₁₄ClNO

-

Molecular Weight: 200.68 g/mol

-

Chemical Structure:

Physicochemical Data

| Property | 2-(3-Chlorophenoxy)-N-ethylethanamine (Target Compound) | 2-(3-Chlorophenoxy)ethylamine (Primary Amine Analogue) |

| Molecular Formula | C₁₀H₁₄ClNO | C₈H₁₀ClNO[1] |

| Molecular Weight | 200.68 g/mol (Calculated) | 171.62 g/mol [1] |

| Boiling Point | Data not available | 148-150 °C at 16 Torr[1]; 250-253 °C (Estimated)[2] |

| Melting Point | Data not available (likely a liquid at RT) | 49.72 °C (Estimated)[2] |

| Density | Data not available | 1.16 - 1.178 g/cm³ (Estimated)[1][2] |

| Water Solubility | Data not available | 4294 - 4594 mg/L (Estimated)[2] |

| pKa | Data not available | Data not available |

| Flash Point | Data not available | 150.34 °C (Estimated)[2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a secondary amine like 2-(3-Chlorophenoxy)-N-ethylethanamine.

Melting Point Determination (for solid salts)

The free base of 2-(3-Chlorophenoxy)-N-ethylethanamine is predicted to be a liquid at room temperature. Its hydrochloride or other salt form would be a solid, for which a melting point can be determined.

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range. This method is a key indicator of purity.[3][4]

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample (e.g., the hydrochloride salt of the amine) is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[3]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

-

Apparatus: Thiele tube or micro boiling point apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath).[7]

-

Procedure (Thiele Tube Method):

-

Add 0.5-1 mL of the liquid amine to a small test tube.

-

Place a capillary tube, with its sealed end pointing up, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[7]

-

Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out.[7]

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]

-

Solubility Determination

-

Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed. Qualitative assessment involves observing miscibility in various solvents.[8][9]

-

Apparatus: Test tubes, vortex mixer, droppers or pipettes.

-

Procedure (Qualitative):

-

Label a series of test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, diethyl ether).

-

Add approximately 1 mL of each solvent to its respective test tube.

-

Add 2-3 drops of the liquid amine to each test tube.

-

Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.

-

Allow the tubes to stand and observe for homogeneity.

-

Record the compound as soluble (forms a single clear phase), partially soluble (cloudy or forms an emulsion), or insoluble (forms distinct layers).[10]

-

For water-soluble amines, the pH of the resulting solution can be tested with pH paper; a basic pH is expected.[10] Amines are generally expected to be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium salt.[11]

-

pKa Determination

-

Principle: The pKa is a measure of the acidity of the conjugate acid of the amine. Potentiometric titration is a common method where a solution of the amine is titrated with a strong acid, and the pH is measured as a function of the volume of titrant added.[12] The pKa corresponds to the pH at the half-equivalence point.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and stir bar.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately prepare a dilute solution of the amine (e.g., 0.01 M) in deionized water. A co-solvent like ethanol may be used if water solubility is low.

-

Place a known volume of the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill a burette with a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Record the initial pH of the amine solution.

-

Add the acid titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[12]

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.

-

The pH at the volume of titrant that is exactly half of the equivalence point volume is the pKa of the conjugate acid of the amine.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel amine compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While experimental data on 2-(3-Chlorophenoxy)-N-ethylethanamine remains elusive, this guide provides a comprehensive framework for its study. By utilizing the calculated properties, data from close analogues, and the detailed experimental protocols provided, researchers can effectively characterize this compound. The outlined procedures are robust and widely applicable for the analysis of novel secondary amines, ensuring data quality and consistency in research and development settings.

References

- 1. 6488-00-2 CAS MSDS ([2-(3-CHLOROPHENOXY)ETHYL]AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(3-Chlorophenoxy)ethylamine (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. namsa.com [namsa.com]

- 5. m.youtube.com [m.youtube.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data for 2-(3-Chlorophenoxy)-N-ethylethanamine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-(3-Chlorophenoxy)-N-ethylethanamine. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(3-Chlorophenoxy)-N-ethylethanamine. These predictions are based on the analysis of its structural components: a 3-chlorophenoxy group, an ethyl group, and a secondary amine linkage.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Ar-H | 6.8 - 7.3 | m | 4H | Protons on the chlorophenyl ring. |

| O-CH₂ | ~4.0 | t | 2H | Methylene protons adjacent to the ether oxygen. |

| N-CH₂ (ethoxy) | ~2.9 | t | 2H | Methylene protons adjacent to the nitrogen. |

| N-CH₂ (ethyl) | ~2.7 | q | 2H | Methylene protons of the N-ethyl group. |

| NH | 1.0 - 3.0 | br s | 1H | Amine proton; chemical shift is concentration and solvent dependent. |

| CH₃ | ~1.1 | t | 3H | Methyl protons of the N-ethyl group. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) | Notes |

| Ar-C (C-O) | ~158 | Carbon attached to the ether oxygen. |

| Ar-C (C-Cl) | ~135 | Carbon attached to chlorine. |

| Ar-C | 115 - 130 | Other aromatic carbons. |

| O-CH₂ | ~68 | Methylene carbon adjacent to the ether oxygen. |

| N-CH₂ (ethoxy) | ~49 | Methylene carbon adjacent to the nitrogen. |

| N-CH₂ (ethyl) | ~47 | Methylene carbon of the N-ethyl group. |

| CH₃ | ~15 | Methyl carbon of the N-ethyl group. |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Weak-Medium, Sharp | Characteristic of secondary amines.[1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium | |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong | |

| C-N Stretch | 1000 - 1250 | Medium | |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 157/159 | [M - C₂H₄N]⁺ | Loss of the ethylaminoethylene group. |

| 128/130 | [ClC₆H₄O]⁺ | Chlorophenoxy cation. |

| 72 | [C₄H₁₀N]⁺ | N-ethylethanamine fragment. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage product. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2-(3-Chlorophenoxy)-N-ethylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2][3][4][5]

-

The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules. For compounds with exchangeable protons like amines, DMSO-d₆ can be useful for observing the N-H signal.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp. This method requires minimal sample preparation.

-

-

Sample Preparation (Liquid Film):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

-

Alternatively, direct infusion via a syringe pump can be used for Electrospray Ionization (ESI) or other soft ionization techniques.

-

-

Ionization Method (Electron Ionization - EI for GC-MS):

-

Ionization Method (Electrospray Ionization - ESI for LC-MS or direct infusion):

-

This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.

-

-

Mass Analyzer Parameters:

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Scan Rate: Typically 1-2 scans per second.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of the M+2 peak in a ~3:1 ratio is characteristic of a compound containing one chlorine atom.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Major fragmentation pathways for amines often involve alpha-cleavage.[7][8]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like 2-(3-Chlorophenoxy)-N-ethylethanamine.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.washington.edu [chem.washington.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Chlorophenoxy)-N-ethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the solubility and stability of 2-(3-Chlorophenoxy)-N-ethylethanamine. This guide synthesizes available information on closely related compounds and provides generalized experimental protocols. All data for related compounds should be considered as estimations for the target molecule.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is an aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is paramount for its development, formulation, and effective application. This technical guide provides a summary of predicted physicochemical properties based on structurally similar compounds and outlines detailed experimental protocols for their determination.

Physicochemical Properties

No specific experimental data for 2-(3-Chlorophenoxy)-N-ethylethanamine was found in the public domain. However, data for the closely related compounds, 2-(3-chlorophenoxy)-N,N-diethylethanamine and 2-(3-Chlorophenoxy)ethylamine, can provide valuable insights.

Table 1: Predicted Physicochemical Properties of Related Compounds

| Property | 2-(3-chlorophenoxy)-N,N-diethylethanamine | 2-(3-Chlorophenoxy)ethylamine |

| CAS Number | 57026-74-1[1] | 6488-00-2[2] |

| Molecular Formula | C12H18ClNO[1] | C8H10ClNO[2][3] |

| Molecular Weight | 227.73 g/mol [1] | 171.62 g/mol [3] |

| Boiling Point | 127-130 °C (at 0.5 Torr)[1] | 250.24 °C (Predicted)[2] |

| Density | 1.058 ± 0.06 g/cm³ (Predicted)[1] | 1.16 g/cm³ (Predicted)[2] |

| Water Solubility | Not available | 4294.4 mg/L (Predicted)[2] |

| LogP (XLogP3) | Not available | 1.6[3] |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of aromatic amines and phenoxy derivatives, which can be adapted for 2-(3-Chlorophenoxy)-N-ethylethanamine.

Solubility Determination

Objective: To determine the equilibrium solubility of the test compound in various solvents.

Materials:

-

2-(3-Chlorophenoxy)-N-ethylethanamine

-

Solvents: Purified water, phosphate buffer (pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC/MS)

Methodology:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of the test compound in a highly soluble solvent (e.g., DMSO).

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the test compound to vials containing a known volume of each solvent.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable mobile phase for analysis.

-

-

Quantification:

Workflow for Solubility Determination:

Stability Testing

Objective: To evaluate the stability of the test compound under various stress conditions to identify potential degradation pathways and determine its shelf-life.

Materials:

-

2-(3-Chlorophenoxy)-N-ethylethanamine

-

Forced degradation solutions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (HPLC, LC-MS)

Methodology (Forced Degradation Study): [6]

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

-

Incubate samples at elevated temperatures (e.g., 60 °C) for a specified duration.

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC or LC-MS.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and analyze at different time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to high temperatures (e.g., 60-80 °C) in a stability chamber.

-

Analyze samples at predetermined time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the exposed samples and compare them with samples stored in the dark.

-

Analysis:

-

Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Identify and characterize major degradation products using LC-MS.

Potential Degradation Pathways

Chlorophenoxy compounds are known to undergo degradation through several pathways, including cleavage of the ether bond, hydroxylation of the aromatic ring, and further oxidation.

Potential Degradation Pathway of 2-(3-Chlorophenoxy)-N-ethylethanamine:

Conclusion

References

- 1. 2-(3-chlorophenoxy)-N,N-diethylethanamine | 57026-74-1 [m.chemicalbook.com]

- 2. 2-(3-Chlorophenoxy)ethylamine (6488-00-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. env.go.jp [env.go.jp]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

An In-depth Technical Guide on the Potential Biological Activity of 2-(3-Chlorophenoxy)-N-ethylethanamine

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is no specific published data on the biological activity, experimental protocols, or signaling pathways associated with 2-(3-Chlorophenoxy)-N-ethylethanamine. Therefore, this document serves as a prospective guide for researchers, outlining a hypothetical framework for the initial investigation of this novel chemical entity. The proposed methodologies and potential activities are extrapolated from the known biological effects of structurally related phenoxy and ethanamine derivatives.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is a synthetic molecule containing a chlorophenoxy group linked to an N-ethylethanamine moiety. While this specific compound is not characterized in the current scientific literature, its structural motifs are present in a variety of biologically active molecules. The chlorophenoxy group is a common feature in herbicides, such as 2,4-D, which act as synthetic auxins[1][2]. Additionally, various phenoxy derivatives have been explored for a range of pharmacological activities, including as potential selective COX-2 inhibitors[3]. The ethanamine side chain is a key component of many physiologically active compounds, including monoamine oxidase inhibitors[4].

Given the absence of specific data, this guide will propose a structured research program to elucidate the potential biological activities of 2-(3-Chlorophenoxy)-N-ethylethanamine. The focus will be on initial screening and characterization, providing a roadmap for researchers in drug discovery and development.

Proposed Initial Biological Screening

To begin to understand the potential biological activity of 2-(3-Chlorophenoxy)-N-ethylethanamine, a tiered screening approach is recommended. This would involve a series of in vitro assays to identify any significant biological effects.

Primary Screening: Receptor Binding and Enzyme Inhibition Assays

Based on the structural components of the molecule, a primary screen should focus on targets associated with phenoxy and ethanamine derivatives.

Table 1: Proposed Primary In Vitro Screening Targets

| Target Class | Specific Target Examples | Rationale |

| Monoamine Oxidases | MAO-A, MAO-B | The N-ethylethanamine moiety is structurally related to known MAO inhibitors[4]. |

| Cyclooxygenases | COX-1, COX-2 | Phenoxyacetic acid derivatives have shown COX inhibitory activity[3]. |

| Herbicide Targets | Auxin binding proteins | The chlorophenoxy group is a key feature of auxin-like herbicides[1][2]. |

| Adrenergic Receptors | α1, α2, β1, β2 | Many phenoxyethanamine derivatives interact with adrenergic receptors. |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT Transporter (SERT) | Structural similarities to certain serotonin receptor ligands. |

| Dopamine Receptors | D1, D2, Dopamine Transporter (DAT) | Potential for interaction based on the ethanamine side chain. |

Experimental Protocols: A General Framework

While specific protocols would be assay-dependent, a general workflow for an initial enzyme inhibition or receptor binding assay is outlined below.

Diagram 1: General Workflow for In Vitro Screening

Caption: A generalized workflow for in vitro enzyme or receptor assays.

Detailed Methodologies:

-

Compound Preparation: 2-(3-Chlorophenoxy)-N-ethylethanamine would be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions would then be prepared in the appropriate assay buffer.

-

Enzyme Inhibition Assay (e.g., MAO-A):

-

Recombinant human MAO-A would be pre-incubated with varying concentrations of the test compound.

-

A fluorescent substrate (e.g., Amplex Red) would be added to initiate the reaction.

-

The reaction would be incubated at 37°C for a specified time.

-

The fluorescence signal, proportional to enzyme activity, would be measured using a plate reader.

-

Data would be normalized to positive and negative controls to calculate percent inhibition and subsequently the IC50 value.

-

-

Receptor Binding Assay (e.g., Adrenergic Receptor):

-

Cell membranes expressing the target receptor would be incubated with a known radioligand and varying concentrations of the test compound.

-

The mixture would be incubated to allow for competitive binding.

-

The bound and free radioligand would be separated by filtration.

-

The amount of bound radioactivity would be quantified using a scintillation counter.

-

The data would be used to determine the Ki (inhibition constant) of the test compound.

-

Potential Signaling Pathways to Investigate

Should the primary screening reveal significant activity at a particular target, further investigation into the downstream signaling pathways would be warranted.

Diagram 2: Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

Caption: A potential GPCR signaling cascade that could be investigated.

If 2-(3-Chlorophenoxy)-N-ethylethanamine is found to interact with a GPCR, such as an adrenergic or serotonin receptor, the following steps would be logical follow-ups:

-

Determine Agonist vs. Antagonist Activity: Functional assays, such as measuring changes in second messenger levels (e.g., cAMP, IP3), would be employed.

-

Downstream Target Analysis: Western blotting could be used to assess the phosphorylation state of key downstream signaling proteins (e.g., ERK, CREB).

-

Cellular Phenotype Assessment: Assays measuring relevant cellular responses, such as proliferation, apoptosis, or changes in gene expression, would provide further insight into the compound's biological effect.

Conclusion and Future Directions

While there is currently no available data on the biological activity of 2-(3-Chlorophenoxy)-N-ethylethanamine, its chemical structure suggests several plausible avenues for investigation. The proposed research framework, starting with broad in vitro screening and progressing to more detailed mechanistic studies, provides a clear path for the initial characterization of this novel compound. The findings from such a program would be crucial in determining if 2-(3-Chlorophenoxy)-N-ethylethanamine holds any potential for development as a therapeutic agent, an agricultural chemical, or a tool compound for further scientific research. Future studies should also include absorption, distribution, metabolism, and excretion (ADME) profiling, as well as in vivo efficacy and toxicity studies, should promising in vitro activity be identified.

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Chlorophenoxy)-N-ethylethanamine as a Research Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-N-ethylethanamine, a research chemical intermediate with potential applications in the synthesis of novel pharmacologically active compounds. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogues and general synthetic methodologies for phenoxyethanamine derivatives. The document covers its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and potential research applications based on the biological activities of similar structures. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine belongs to the class of phenoxyethanamine derivatives, a scaffold of significant interest in medicinal chemistry. The presence of a substituted phenoxy group linked to an ethylamine chain provides a versatile backbone for the development of compounds targeting a range of biological systems. The 3-chloro substitution on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to favorable pharmacokinetic and pharmacodynamic profiles in derivative compounds. While direct studies on 2-(3-Chlorophenoxy)-N-ethylethanamine are not extensively documented in public literature, its structural similarity to known bioactive molecules suggests its utility as a valuable intermediate in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO | Calculated |

| Molecular Weight | 213.70 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |

| Boiling Point | Predicted: > 250 °C | Inferred from similar compounds |

| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in water | Inferred from structural features |

| pKa (amine) | Predicted: 9-10 | Inferred from similar secondary amines |

Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

A plausible and commonly employed method for the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine is a two-step process. The first step involves the Williamson ether synthesis to form the phenoxyethanol intermediate, followed by a subsequent conversion of the hydroxyl group to an amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine.

Detailed Experimental Protocols

The following protocols are generalized based on procedures for similar compounds and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(3-Chlorophenoxy)ethanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol (1 equivalent) in a suitable solvent system such as aqueous sodium hydroxide.

-

Addition of Reagent: To the stirred solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(3-chlorophenoxy)ethanol.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

-

Chlorination of the Alcohol: In a fume hood, dissolve the purified 2-(3-chlorophenoxy)ethanol (1 equivalent) in an anhydrous solvent such as dichloromethane. Cool the solution in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Removal of Excess Reagent: Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3-chlorophenoxy)ethyl chloride. This intermediate can often be used in the next step without further purification.

-

N-Alkylation: Dissolve the crude 2-(3-chlorophenoxy)ethyl chloride in a suitable solvent like acetonitrile or ethanol. Add an excess of ethylamine (2-3 equivalents) and a base such as potassium carbonate (1.5 equivalents).

-

Reaction Conditions: Heat the mixture in a sealed vessel or under reflux for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water to remove excess ethylamine and its salts.

-

Purification: Dry the organic layer and concentrate. The final product, 2-(3-Chlorophenoxy)-N-ethylethanamine, can be purified by vacuum distillation or column chromatography.

Potential Applications in Research and Drug Development

While specific applications of 2-(3-Chlorophenoxy)-N-ethylethanamine are not documented, the broader class of phenoxyethanamine derivatives has been explored for various pharmacological activities. This intermediate can serve as a starting point for the synthesis of compounds with potential therapeutic value.

Logical Workflow for Drug Discovery

Caption: Drug discovery workflow utilizing the target intermediate.

Potential Therapeutic Areas

Based on the known activities of related phenoxy derivatives, research efforts utilizing this intermediate could focus on:

-

Antimicrobial Agents: Phenoxy moieties are present in some antimicrobial compounds.

-

Antihypertensive Agents: Certain phenoxypropanolamines are known beta-blockers.

-

Anti-inflammatory Agents: The phenoxyacetic acid scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antidepressants and Anxiolytics: Modification of the ethylamine side chain can lead to compounds with activity on the central nervous system.

Conclusion

2-(3-Chlorophenoxy)-N-ethylethanamine represents a promising, yet underexplored, research chemical intermediate. Its synthesis is achievable through established chemical transformations, and its structure provides a versatile platform for the generation of diverse chemical libraries for drug discovery. This guide provides a foundational understanding for researchers and scientists looking to leverage this and similar molecules in their research endeavors. Further investigation is warranted to fully characterize this compound and explore its potential in the synthesis of novel therapeutic agents.

Uncharted Territory: A Technical Guide to the Safe Handling of 2-(3-Chlorophenoxy)-N-ethylethanamine

Disclaimer: No specific toxicological or safety data for 2-(3-Chlorophenoxy)-N-ethylethanamine has been found in publicly available literature. This guide is therefore based on a preliminary hazard assessment of its constituent structural motifs and established best practices for handling novel chemical entities. All procedures must be conducted with the utmost caution by trained personnel within a controlled laboratory environment.

This technical guide is intended for researchers, scientists, and drug development professionals who may be working with 2-(3-Chlorophenoxy)-N-ethylethanamine, a compound for which specific safety and handling protocols have not been established. The core of this document is a risk assessment framework based on structural analogy, providing inferred potential hazards and rigorous handling precautions.

Preliminary Hazard Assessment by Structural Analogy

2-(3-Chlorophenoxy)-N-ethylethanamine is comprised of three key structural components: a chlorophenoxy group, an aromatic ether linkage, and an N-ethylethanamine side chain. The potential hazards are inferred from the known toxicological profiles of compounds containing these functional groups.

Inferred Physicochemical and Toxicological Properties

The following tables summarize the anticipated properties and hazards. These are estimations and must be verified through experimental analysis under safe laboratory conditions.

Table 1: Inferred Physical and Chemical Properties

| Property | Inferred Value/Characteristic | Rationale/Notes |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on similar aromatic amines and ethers. |

| Boiling Point | To be determined experimentally. | Expected to be elevated due to molecular weight and polar groups. |

| Solubility | Likely sparingly soluble in water; soluble in organic solvents. | Aromatic and ether components suggest hydrophobicity. |

| Stability | Potentially forms explosive peroxides upon prolonged exposure to air and light.[1][2] | A characteristic of ether-containing compounds.[1][2] |

| Incompatibilities | Strong oxidizing agents, strong acids. | Common incompatibilities for amines and ethers. |

Table 2: Inferred Toxicological Profile

| Hazard Class | Inferred Potential Hazard and Symptoms | Rationale/Analogous Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to high toxicity anticipated. May cause nausea, vomiting, and gastrointestinal distress.[3][4] | Chlorophenoxy herbicides can cause these effects upon ingestion.[3][4] |

| Skin Corrosion/Irritation | Expected to be a skin irritant.[3] Prolonged contact may lead to dermatitis. | Chlorophenoxy compounds are known skin irritants.[3] |

| Eye Damage/Irritation | Expected to be a severe eye irritant. | Common for amines and halogenated aromatic compounds. |

| Respiratory Sensitization | Vapors may be irritating to the respiratory tract. | Aromatic amines and ethers can cause respiratory irritation.[2][5] |

| Germ Cell Mutagenicity | Data not available. Assume potential mutagen until tested. | Prudent practice for novel chemical entities. |

| Carcinogenicity | Data not available. Some chlorophenoxy herbicides are classified as possibly carcinogenic to humans (IARC Group 2B).[4] | Based on the chlorophenoxy structural component.[4] |

| Reproductive Toxicity | Data not available. Assume potential reproductive toxicant until tested. | Prudent practice for novel chemical entities. |

| Specific Target Organ Toxicity (Single Exposure) | Central Nervous System (CNS): May cause dizziness, drowsiness, headache, and narcosis.[2][5] | Ether compounds are known to have anesthetic effects.[2][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Liver and Kidneys: Potential for damage with chronic exposure. | Chlorophenoxy herbicides have been associated with renal failure in severe poisonings.[3][6] |

Experimental Protocols: Standard Operating Procedure for a Novel Chemical Entity

The following is a generalized Standard Operating Procedure (SOP) for handling 2-(3-Chlorophenoxy)-N-ethylethanamine. This SOP should be adapted to specific laboratory conditions and experimental designs.

2.1. Risk Assessment and Authorization

-

A comprehensive, documented risk assessment must be completed before any work begins.[7][8][9] This should consider the quantity of substance used, the nature of the procedure (e.g., heating, distillation), and potential for aerosol generation.

-

The risk assessment must be reviewed and approved by the Principal Investigator and the institution's Environmental Health and Safety (EHS) department.

-

All personnel must receive documented training on this SOP and the specific hazards of the compound.[10]

2.2. Engineering Controls

-

All handling of 2-(3-Chlorophenoxy)-N-ethylethanamine (weighing, transfers, reactions) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

-

A safety shower and eyewash station must be readily accessible and tested regularly.

2.3. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[12]

-

Hand Protection: Use chemically resistant gloves. Given the unknown permeation characteristics, double-gloving with nitrile or neoprene gloves is recommended.[13][14] Gloves must be inspected before use and changed immediately upon contamination.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

2.4. Chemical Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials (e.g., strong oxidizing agents).[1] The container must be clearly labeled with the chemical name, a statement of its unknown hazards, and the date received.

-

Peroxide Formation: Due to the ether linkage, this compound may form explosive peroxides.[1][2] Containers should be dated upon opening. A protocol for peroxide testing should be established if the material is stored for extended periods (e.g., > 6 months after opening).

-

Transport: When transporting the chemical outside of the fume hood, use sealed, shatter-resistant secondary containers.

2.5. Spill and Emergency Procedures

-

Minor Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.

-

Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact EHS. Prevent entry and wait for the emergency response team.

-

Personnel Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

2.6. Waste Disposal

-

All waste materials contaminated with 2-(3-Chlorophenoxy)-N-ethylethanamine must be treated as hazardous waste.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualized Workflows and Logical Relationships

The following diagrams provide visual guidance for the assessment and handling of novel chemical compounds like 2-(3-Chlorophenoxy)-N-ethylethanamine.

Caption: Workflow for assessing a new chemical entity.

Caption: Decision pathway for selecting appropriate PPE.

References

- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 3. epa.gov [epa.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl ether [cdc.gov]

- 6. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 10. sbnsoftware.com [sbnsoftware.com]

- 11. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]

- 12. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]

- 13. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

2-(3-Chlorophenoxy)-N-ethylethanamine derivatives and analogues

An In-depth Technical Guide to 2-(3-Chlorophenoxy)-N-ethylethanamine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, pharmacology, structure-activity relationships (SAR), and experimental evaluation of 2-(3-Chlorophenoxy)-N-ethylethanamine derivatives and their analogues. This class of compounds, characterized by a substituted phenoxy ether linked to an ethylamine moiety, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Notably, analogues have shown potential as dopamine receptor ligands, highlighting their relevance in the development of novel therapeutics for neurological and psychiatric disorders. This document details synthetic methodologies, summarizes key pharmacological data, and provides standardized protocols for relevant biological assays to facilitate further research and development in this area.

Chemistry and Synthesis

The synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine derivatives typically follows a convergent synthetic strategy. The core structure is generally assembled via two key transformations: the formation of the phenoxy ether bond and the subsequent introduction of the ethylamine side chain or its N-substituted variants.

A common and effective method for creating the ether linkage is the Williamson ether synthesis. This involves the reaction of a substituted phenol (in this case, 3-chlorophenol) with a halo-ethanol derivative under basic conditions. The resulting phenoxy-ethanol intermediate can then be converted to a more reactive leaving group (e.g., a tosylate or a halide) before being subjected to nucleophilic substitution by the desired amine.

Alternatively, the phenoxide can react directly with a halo-ethylamine derivative. The choice of route may depend on the availability of starting materials and the desired substitutions on the amine.

General Synthetic Workflow

The logical flow for the synthesis of these compounds is depicted below. This pathway illustrates the key stages from commercially available starting materials to the final target molecules.

Caption: General synthetic workflow for 2-(3-Chlorophenoxy)-N-ethylethanamine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

The following protocol is adapted from established procedures for synthesizing analogous N-(2-phenoxyethyl) amines and serves as a representative example.[1]

Step 1: Synthesis of 2-bromoethyl-3-chlorophenyl ether

-

To a stirred solution of 3-chlorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add 1,2-dibromoethane (2-3 equivalents) to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 2-bromoethyl-3-chlorophenyl ether intermediate.

Step 2: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

-

Dissolve the 2-bromoethyl-3-chlorophenyl ether (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Add an excess of ethylamine (typically 3-5 equivalents) to the solution. The excess amine also acts as the base to neutralize the HBr formed.

-

Heat the reaction mixture in a sealed vessel at 60-80°C for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and evaporate the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized. For the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in ether until precipitation is complete. Filter the solid and dry under vacuum.

Pharmacology and Structure-Activity Relationships (SAR)

While data on 2-(3-Chlorophenoxy)-N-ethylethanamine itself is limited, studies on closely related analogues, such as derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine, provide significant insights into the potential pharmacology of this class.[2] These compounds have been investigated primarily as dopamine (DA) receptor ligands.

The core pharmacophore appears to be the (chlorophenoxy)ethylamine structure. Modifications to this scaffold, particularly at the amine terminus, have profound effects on receptor affinity and selectivity.

Key SAR Insights:

-

Nitrogen Substitution: Introducing alkyl or arylalkyl groups on the nitrogen atom significantly influences activity at dopamine receptors. For instance, the introduction of two n-propyl groups on a related scaffold was found to double the affinity for D2 binding sites.[2]

-

Nature of N-Substituents: Substituting one n-propyl group with various alkylphenyl groups (e.g., 2-phenylethyl) can increase affinity for the D2 subtype by as much as 19- to 36-fold.[2] This suggests that the D2 receptor possesses a lipophilic pocket that can accommodate these larger substituents.

-

Receptor Selectivity: Strategic substitution on the nitrogen atom can enhance selectivity for the D2 receptor over the D1 receptor.[2]

-

Functional Activity: In functional assays, such as adenylate cyclase inhibition, many of these N-substituted analogues behave as potent D2 agonists, in some cases more effective than dopamine itself.[2]

Quantitative Pharmacological Data

The following table summarizes the pharmacological effects observed for N-substituted analogues of a closely related 2-(4-chloro-3-hydroxyphenyl)ethylamine scaffold, which serves as a proxy for the potential activity of the title compound class.[2]

| Compound Modification | Target(s) | Observed Effect | Potency/Efficacy |

| Parent Amine | D1/D2 Receptors | Dopamine Receptor Ligand | Baseline Affinity |

| N,N-di-n-propyl substitution | D1/D2 Receptors | Increased D2 affinity, decreased D1 affinity | 2x D2 affinity vs. parent |

| N-n-propyl, N-alkylphenyl substitution | D2 Receptor | Substantial increase in D2 affinity | 19x to 36x D2 affinity vs. parent |

| Various N-substitutions | D2 Receptor (Functional) | D2 receptor agonism | Some analogues more effective than Dopamine |

| Various N-substitutions | D1 Receptor (Functional) | D1 receptor agonism | Less effective than Dopamine |

Potential Signaling Pathways

Given the evidence that analogues act as potent D2 dopamine receptor agonists, their primary signaling pathway is likely the inhibition of adenylyl cyclase.[2] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist leads to the dissociation of the G-protein subunits, and the Gαi subunit directly inhibits the adenylyl cyclase enzyme. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream changes in cellular activity, such as modulation of protein kinase A (PKA) and ion channel function.

Caption: Postulated D2 receptor-mediated signaling pathway for agonist analogues.

Key Experimental Methodologies

To characterize the pharmacological profile of novel 2-(3-Chlorophenoxy)-N-ethylethanamine derivatives, a D2 receptor-mediated adenylate cyclase inhibition assay is a critical tool.

Protocol: D2-Mediated Adenylate Cyclase Inhibition Assay

This protocol is based on standard methods for measuring D2 agonist activity in brain tissue homogenates.[2]

-

Tissue Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the membrane homogenate, assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

-

Add the test compound (dissolved in a suitable vehicle, e.g., DMSO) at various concentrations. Include control groups for basal activity (vehicle only) and reference agonist (e.g., dopamine or quinpirole).

-

Pre-incubate the mixture for a short period at 30°C.

-

Initiate the reaction by adding a D1 receptor antagonist (e.g., SCH 23390) to ensure the observed effect is D2-mediated, followed immediately by a stimulator of adenylyl cyclase such as forskolin.

-

Incubate the reaction for 10-15 minutes at 30°C.

-

Terminate the reaction by heating the tubes (e.g., 95°C for 5 minutes) or adding ice-cold ethanol.

-

-

cAMP Quantification:

-

Centrifuge the terminated reaction tubes to pellet the precipitated protein.

-

Measure the concentration of cAMP in the supernatant using a commercially available kit, such as an Enzyme Immunoassay (EIA) or a Radioimmunoassay (RIA).

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition) and Emax (maximum effect).

-

Assay Workflow Diagram

Caption: Workflow for the adenylate cyclase inhibition functional assay.

Conclusion and Future Directions

The 2-(3-Chlorophenoxy)-N-ethylethanamine scaffold represents a promising starting point for the design of novel CNS-active agents, particularly those targeting the dopaminergic system. The available literature on analogous structures strongly suggests that strategic modification of the N-ethylamine substituent is a viable strategy for tuning receptor affinity, selectivity, and functional activity. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to fully elucidate the structure-activity relationships. This should include comprehensive profiling against a panel of CNS receptors and in vivo studies to assess their pharmacokinetic properties and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine from 3-Chlorophenol

For Research Use Only. Not for human or veterinary use.

Introduction

These application notes provide a detailed protocol for the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine, a substituted phenoxyethanamine derivative, starting from 3-chlorophenol. The synthesis is a two-step process involving an initial Williamson ether synthesis to form an intermediate, followed by a nucleophilic substitution with ethylamine. Phenoxyethanamine derivatives are of interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Disclaimer: The chemicals used in this synthesis are hazardous. 3-Chlorophenol is corrosive and toxic if swallowed, inhaled, or absorbed through the skin[1][2][3][4][5]. Appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood, must be used at all times. Users should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Synthesis Overview

The synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine from 3-chlorophenol is accomplished in two main steps:

-

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene. This step involves the reaction of 3-chlorophenol with a large excess of 1,2-dibromoethane under basic conditions. This is a Williamson ether synthesis.

-

Step 2: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine. The intermediate from Step 1 is then reacted with ethylamine to displace the bromide, forming the final product.

Figure 1: Overall experimental workflow for the synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine.

Experimental Protocols

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Chlorophenol | 108-43-0 | 128.56 | ≥98% | Sigma-Aldrich |

| 1,2-Dibromoethane | 106-93-4 | 187.86 | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | 1310-73-2 | 40.00 | ≥98% | Fisher Scientific |

| Ethylamine solution | 75-04-7 | 45.08 | 70% in H₂O | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific |

| Dichloromethane | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |

| Sodium Sulfate | 7757-82-6 | 142.04 | Anhydrous | VWR |

| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (w/w) | VWR |

Step 1: Synthesis of 1-(2-Bromoethoxy)-3-chlorobenzene

This procedure is adapted from general methods for Williamson ether synthesis.

Protocol:

-

Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

In a separate beaker, dissolve 20.0 g (0.5 mol) of sodium hydroxide in 200 mL of water.

-

To the round-bottom flask, add 32.1 g (0.25 mol) of 3-chlorophenol.

-

Begin stirring and add the sodium hydroxide solution to the flask to form the sodium phenoxide in situ.

-

Add 140.9 g (0.75 mol, 3 equivalents) of 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (1 mol%), can improve the reaction rate.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic layer (bottom layer) contains the product.

-

Separate the layers and wash the organic layer sequentially with 2 M NaOH (2 x 100 mL) to remove unreacted phenol, and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield 1-(2-bromoethoxy)-3-chlorobenzene as a colorless oil.

Reaction Parameters for Step 1:

| Parameter | Value |

| Moles of 3-Chlorophenol | 0.25 mol |

| Moles of 1,2-Dibromoethane | 0.75 mol (3 eq.) |

| Moles of NaOH | 0.5 mol (2 eq.) |

| Solvent | Water/1,2-Dibromoethane |

| Temperature | 85-90 °C |

| Reaction Time | 12 hours |

| Expected Yield | 65-75% |

Step 2: Synthesis of 2-(3-Chlorophenoxy)-N-ethylethanamine

This procedure involves a nucleophilic substitution reaction which should be performed in a sealed vessel due to the volatility of ethylamine.

Protocol:

-

In a high-pressure steel autoclave, place 23.5 g (0.1 mol) of 1-(2-bromoethoxy)-3-chlorobenzene obtained from Step 1.

-

Add 65 mL (approx. 1.0 mol, 10 equivalents) of a 70% aqueous solution of ethylamine. The large excess of amine drives the reaction to completion.

-

Seal the autoclave and heat the mixture to 100 °C with stirring for 8 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a beaker and make it basic (pH > 12) by adding 20% aqueous sodium hydroxide solution. This ensures the product is in its free base form.

-

Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. The final product, 2-(3-Chlorophenoxy)-N-ethylethanamine, should be a pale yellow oil.

Reaction Parameters for Step 2:

| Parameter | Value |

| Moles of Intermediate | 0.1 mol |

| Moles of Ethylamine | 1.0 mol (10 eq.) |

| Solvent | Water |

| Temperature | 100 °C |

| Reaction Time | 8 hours |

| Expected Yield | 70-80% |

Reaction Pathway and Visualization

Figure 2: Chemical reaction scheme for the two-step synthesis.

Safety and Handling

-

3-Chlorophenol: Highly toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled[1][2]. Always handle in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

1,2-Dibromoethane: A known carcinogen and toxic substance. Avoid inhalation and skin contact. All work should be performed in a well-ventilated fume hood.

-

Ethylamine: Flammable and corrosive. The aqueous solution has a strong odor and is irritating to the respiratory system and skin. Handle in a fume hood.

-

Pressure Reactions: The amination step is performed under pressure. Ensure the autoclave is in good working condition and rated for the temperatures and pressures used. Do not exceed the recommended operating parameters.

-